6-(Fluoromethyl)-5,5-dimethylmorpholin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Fluoromethyl)-5,5-dimethylmorpholin-3-one is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the fluorine atom in its structure imparts distinct characteristics, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable fluoromethylating agent, such as fluoroiodomethane, reacts with a precursor morpholine derivative under basic conditions . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
Industrial production of 6-(Fluoromethyl)-5,5-dimethylmorpholin-3-one may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Fluoromethyl)-5,5-dimethylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Fluoroiodomethane in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
6-(Fluoromethyl)-5,5-dimethylmorpholin-3-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its fluorine content, which can be detected using techniques like NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 6-(Fluoromethyl)-5,5-dimethylmorpholin-3-one involves its interaction with specific molecular targets. The fluorine atom can influence the compound’s binding affinity and selectivity towards enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic or biochemical
Properties
Molecular Formula |
C7H12FNO2 |
---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
6-(fluoromethyl)-5,5-dimethylmorpholin-3-one |
InChI |
InChI=1S/C7H12FNO2/c1-7(2)5(3-8)11-4-6(10)9-7/h5H,3-4H2,1-2H3,(H,9,10) |
InChI Key |
TWZUMABGCMSWTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(OCC(=O)N1)CF)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.